molecular formula C4H10N2S2 B560713 2,3-Piperazinedithiol CAS No. 102275-89-8

2,3-Piperazinedithiol

Cat. No.: B560713
CAS No.: 102275-89-8
M. Wt: 150.258
InChI Key: GIKXHUVOMYMORQ-UHFFFAOYSA-N
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Description

2,3-Piperazinedithiol (C₄H₈N₂S₂) is a heterocyclic organic compound featuring a six-membered piperazine ring with two thiol (-SH) groups at the 2 and 3 positions. This structure confers unique chemical properties, such as dual nucleophilic reactivity, metal-chelating capability, and redox activity. The compound is synthesized via cyclization of 1,2-diaminoethane derivatives with sulfur-containing reagents under controlled conditions, often employing catalysts to optimize ring closure and thiol group incorporation . Its applications span pharmaceuticals (e.g., as a chelating agent in metallodrugs), polymer chemistry (crosslinking agent), and catalysis.

Properties

CAS No.

102275-89-8

Molecular Formula

C4H10N2S2

Molecular Weight

150.258

IUPAC Name

piperazine-2,3-dithiol

InChI

InChI=1S/C4H10N2S2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2

InChI Key

GIKXHUVOMYMORQ-UHFFFAOYSA-N

SMILES

C1CNC(C(N1)S)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Piperazinedithiol

  • Structural Difference : Thiol groups at positions 1 and 4 instead of 2 and 3.
  • Reactivity : The 1,4 isomer exhibits lower steric hindrance, enabling faster metal-complex formation but reduced stability in acidic conditions compared to 2,3-Piperazinedithiol .
  • Applications : Primarily used in industrial catalysis due to its rapid ligand-exchange kinetics.

1,2-Ethanedithiol

  • Structural Difference : A linear dithiol (HS-CH₂-CH₂-SH) lacking the piperazine ring.
  • Reactivity : Higher thiol acidity (pKa ~8.5 vs. ~10.2 for this compound) makes it more reactive in alkaline environments but less selective in metal binding .
  • Applications: Common in peptide synthesis and nanoparticle stabilization.

2,3-Fused Indole Derivatives

  • Structural Difference: Fused aromatic systems (e.g., indole-piperazine hybrids) vs. the non-aromatic piperazine core in this compound.
  • Reactivity : Fused indoles show enhanced π-π stacking but lack thiol-based redox activity. Synthesis often parallels this compound in using cyclization strategies .
  • Applications : Dominant in drug discovery (e.g., kinase inhibitors).

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) pKa (Thiol Groups)
This compound 148.25 158–162 Moderate ~10.2
1,4-Piperazinedithiol 148.25 145–148 High ~9.8
1,2-Ethanedithiol 94.20 -41 High ~8.5

Table 2. Application Comparison

Compound Pharmaceutical Use Industrial Use Stability (pH 7)
This compound Metallodrug chelator Polymer crosslinking High
1,2-Ethanedithiol Peptide disulfide reduction Nanomaterial synthesis Low

Key Research Findings

Metal Chelation : this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to its rigid piperazine backbone, outperforming 1,2-ethanedithiol in binding affinity by 30–50% .

Redox Behavior : The compound undergoes reversible oxidation to disulfide (-S-S-) at +0.45 V (vs. SHE), a property exploited in redox-active drug delivery systems .

Thermal Stability : Decomposes at 220°C, making it suitable for high-temperature polymer processing, unlike 1,2-ethanedithiol (decomposition at 120°C) .

Notes

  • Contradictions in literature include conflicting reports on the solubility of this compound in polar aprotic solvents, with some studies suggesting >50 mg/mL and others <20 mg/mL .

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